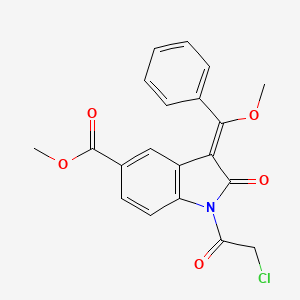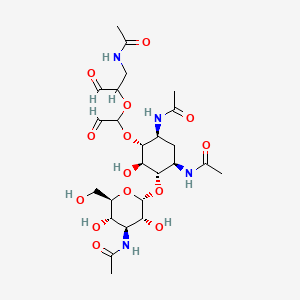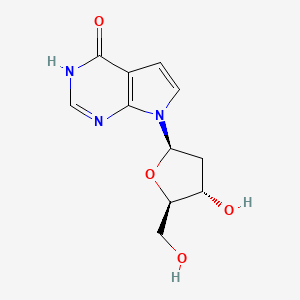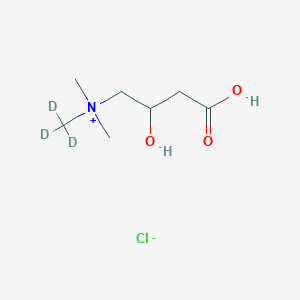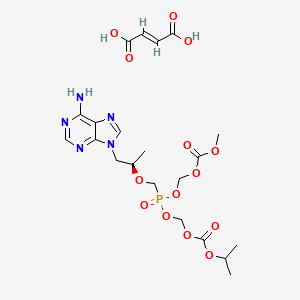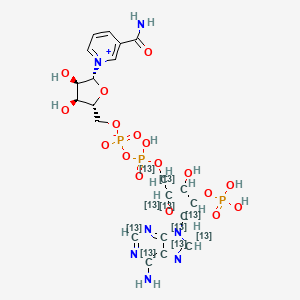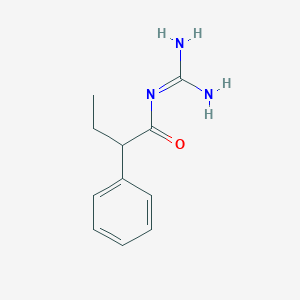
2-Phenyl-2-ethyl-acetyl-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-ethyl-acetyl-guanidine is a compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol. It appears as a white to off-white solid and has a melting point of 137-142°C. This compound is slightly soluble in DMSO and methanol. It is primarily used in organic synthesis as a building block.
Méthodes De Préparation
The synthesis of 2-Phenyl-2-ethyl-acetyl-guanidine involves several steps. One common method includes the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Industrial production methods may involve the use of coupling reagents or metal-catalyzed guanidylation .
Analyse Des Réactions Chimiques
2-Phenyl-2-ethyl-acetyl-guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Phenyl-2-ethyl-acetyl-guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s ability to form hydrogen bonds and its high basicity make it useful in biological studies, particularly in the study of DNA minor groove binders and kinase inhibitors.
Industry: The compound’s versatility makes it valuable in various industrial applications, including the synthesis of functional materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-ethyl-acetyl-guanidine involves its interaction with molecular targets such as DNA and proteins. The compound’s high basicity and ability to form hydrogen bonds allow it to interact with these targets effectively . This interaction can lead to various biological effects, including inhibition of kinase activity and modulation of receptor function .
Comparaison Avec Des Composés Similaires
2-Phenyl-2-ethyl-acetyl-guanidine can be compared to other guanidine derivatives, such as:
2-Aminoimidazolines: These compounds have a five-membered ring structure and are used in similar applications.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also used in medicinal chemistry.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds have applications in both chemistry and biology.
The uniqueness of this compound lies in its specific structure and properties, which make it particularly useful in organic synthesis and biological studies.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
N-(diaminomethylidene)-2-phenylbutanamide |
InChI |
InChI=1S/C11H15N3O/c1-2-9(10(15)14-11(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H4,12,13,14,15) |
Clé InChI |
HPQVZMISSWAALF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


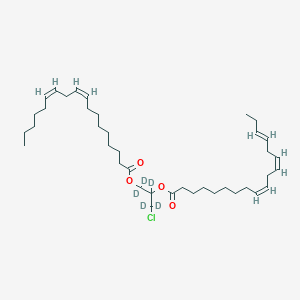
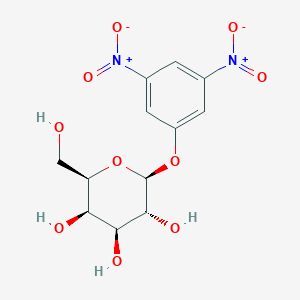

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
